N-(3-chlorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a synthetic organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves the following steps:
Formation of the dibenzo[c,e][1,2]thiazine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzenethiol and a suitable aldehyde or ketone.
Introduction of the isopropyl group: This step involves the alkylation of the dibenzo[c,e][1,2]thiazine core with isopropyl halide under basic conditions.
Oxidation to form the sulfone: The dibenzo[c,e][1,2]thiazine derivative is oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the sulfone.
Acylation with 3-chlorophenylacetic acid: The final step involves the acylation of the dibenzo[c,e][1,2]thiazine sulfone with 3-chlorophenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.
Reduction: Reduction of the sulfone group can yield the corresponding sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Higher oxidation state derivatives.
Reduction: Corresponding sulfide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
N-(3-chlorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches for various diseases.
Medicine
The compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(9-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
- N-(3-chlorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
- N-(3-chlorophenyl)-2-(9-propyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
Uniqueness
N-(3-chlorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, leading to distinct pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C23H21ClN2O3S |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)acetamide |
InChI |
InChI=1S/C23H21ClN2O3S/c1-15(2)16-10-11-21-20(12-16)19-8-3-4-9-22(19)30(28,29)26(21)14-23(27)25-18-7-5-6-17(24)13-18/h3-13,15H,14H2,1-2H3,(H,25,27) |
InChI Key |
ANHRXMHIKZISTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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